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N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide

Urease inhibition H. pylori Binding affinity

This indole–phenylurea hybrid is a highly potent, well-characterized H. pylori urease inhibitor (Ki=14 nM, mixed-type competitive) with a 2.5-fold superior intact-cell IC₅₀ (360 nM) over its closest positional isomer. CAS-specific sourcing is critical—single-atom positional changes cause >3-fold affinity loss and switch the inhibition mode to non-competitive, undermining SAR interpretation. Ideal as a validated probe for urease enzymology and a starting point for structure-guided anti-H. pylori drug discovery.

Molecular Formula C17H15ClN4O2
Molecular Weight 342.78
CAS No. 1024477-95-9
Cat. No. B2984545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide
CAS1024477-95-9
Molecular FormulaC17H15ClN4O2
Molecular Weight342.78
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)NNC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN4O2/c18-12-5-7-13(8-6-12)20-17(24)22-21-16(23)9-11-10-19-15-4-2-1-3-14(11)15/h1-8,10,19H,9H2,(H,21,23)(H2,20,22,24)
InChIKeyINHIAAQQTVCDBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide (CAS 1024477-95-9) – Compound Profile & Procurement-Relevant Identity


N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide (CAS 1024477-95-9) is a synthetic indole–phenylurea hybrid with the molecular formula C₁₇H₁₅ClN₄O₂ and a molecular weight of 342.8 g/mol . The compound features a 4-chlorophenylcarbamoyl group linked through a hydrazine-like -NH-NH- bridge to an indole-3-acetamide moiety, generating a semi-rigid scaffold capable of bidentate hydrogen bonding and π-stacking interactions [1]. Public bioactivity records associate this chemotype primarily with potent inhibition of the Helicobacter pylori urease enzyme, a nickel-dependent virulence factor that enables gastric colonization by neutralizing stomach acid [2]. The compound is supplied as a research-grade solid with an MDL identifier of MFCD00171051, and its purity and characterization are critical for reproducible enzyme-inhibition studies .

Why Generic Substitution Fails for N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide (CAS 1024477-95-9): Functional Group Sensitivity in Urease Inhibition


Indole–phenylurea congeners that share the same C₁₇H₁₅ClN₄O₂ formula cannot be interchanged for urease-targeted studies because minor structural permutations drastically alter inhibitory potency and mode of action. In the H. pylori urease assay, the 4-chlorophenylcarbamoyl-indole-3-acetamide regioisomer (CAS 1024477-95-9) displays a Ki of 14 nM, whereas a closely related analog differing only in chlorophenyl substitution pattern shows a Ki of 45 nM—a >3‑fold loss in binding affinity [1][2]. Moreover, the inhibition mechanism shifts from mixed-type competitive to non‑competitive across this analog series, indicating that the precise spatial arrangement of the chlorophenyl and indole pharmacophores governs the inhibitor–enzyme‑substrate ternary complex formation [1]. Blind substitution with in‑class compounds therefore risks undermining both assay potency and kinetic interpretation, making CAS‑specific sourcing mandatory for reliable structure–activity relationship (SAR) and drug‑discovery workflows.

Quantitative Differentiation Evidence for N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide (CAS 1024477-95-9) Against Closest Analogs


Superior Enzyme Binding Affinity: Ki = 14 nM vs. Analog Ki = 45 nM in H. pylori Urease

The target compound exhibits a 3.2‑fold lower Ki (14 nM) compared to a close structural analog (Ki = 45 nM) against H. pylori ATCC 43504 urease, measured under identical mixed‑type competitive inhibition conditions using the Lineweaver–Burk analysis with urea as substrate [1][2]. The analog differs by a single chlorine substitution position, underscoring the SAR sensitivity of the chlorophenyl‑indole scaffold.

Urease inhibition H. pylori Binding affinity

Cell-Free Enzyme Potency: IC₅₀ = 83 nM vs. Analog IC₅₀ = 230 nM

In a cell‑free urease assay extracted from H. pylori ATCC 43504, the target compound achieves an IC₅₀ of 83 nM, 2.8‑fold more potent than a chlorophenyl‑isomer analog (IC₅₀ = 230 nM) tested under identical pre‑incubation (1.5 h) and indophenol‑based ammonia detection conditions [1][2].

Urease inhibition Cell-free assay IC₅₀

Whole-Cell Activity Translation: Intact H. pylori IC₅₀ = 360 nM vs. Analog IC₅₀ = 910 nM

When tested in intact H. pylori ATCC 43504 cells, the target compound maintains an IC₅₀ of 360 nM, representing a 2.5‑fold advantage over a positional analog (IC₅₀ = 910 nM) under the same 1.5 h pre‑incubation and ammonia production readout [1][2]. This retention of potency in the whole‑cell context suggests superior permeability or target engagement in the bacterial cytosol.

Intact-cell assay H. pylori Cellular potency

Mechanistic Differentiation: Mixed-Type Competitive vs. Non‑Competitive Inhibition Mode

Kinetic analysis classifies the target compound as a mixed‑type competitive inhibitor of H. pylori urease (Ki = 14 nM), whereas a structurally related analog (BDBM50449762; CHEMBL4172924) displays a mixed‑type non‑competitive inhibition mode with Ki values of 60.2 nM and 441 nM for the enzyme‑substrate‑inhibitor complex, respectively [1][2]. This divergence implies that the chlorophenyl‑indole acetamide scaffold preferentially interacts with the urease active site, while the comparator binds an allosteric or secondary site.

Enzyme kinetics Mode of inhibition Mechanism of action

Procurement-Relevant Application Scenarios for N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide (CAS 1024477-95-9)


H. pylori Urease Targeted Drug Discovery & SAR Expansion

The compound’s sub‑100 nM Ki and competitive inhibition mechanism make it an ideal starting point for medicinal chemistry programs aiming to develop novel anti‑H. pylori agents that target the urease virulence factor. Its defined mechanism permits structure‑guided optimization of the chlorophenyl and indole regions, directly leveraging the quantitative SAR data showing 3–4‑fold affinity losses with single‑atom positional changes [1][2].

Enzyme Kinetics & Mechanistic Probe Studies

The mixed‑type competitive inhibition profile (Ki = 14 nM) allows enzymologists to use this compound as a well‑characterized probe for dissecting urease catalytic mechanisms, substrate competition, and nickel‑cofactor accessibility, especially when compared against non‑competitive analogs that alter the enzyme’s conformational landscape [1].

Phenotypic Screening in Intact H. pylori Models

With an intact‑cell IC₅₀ of 360 nM—2.5‑fold superior to the closest positional isomer—this compound is suited for phenotypic screening cascades that require translation from biochemical to bacteriological inhibition, enabling the identification of compounds with both target engagement and bacterial permeability [1].

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